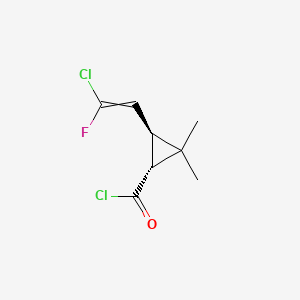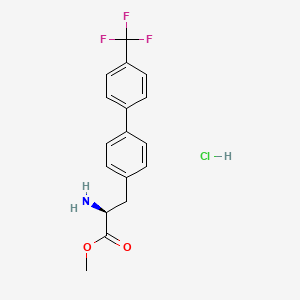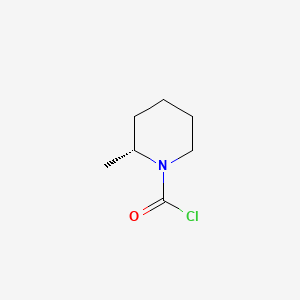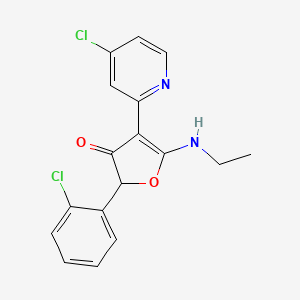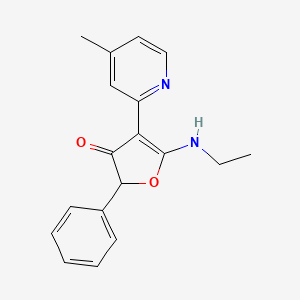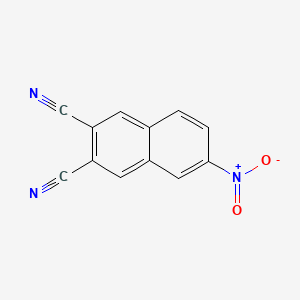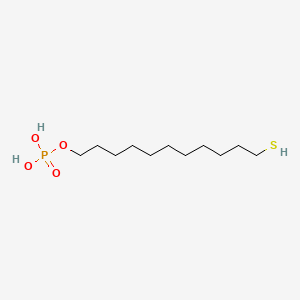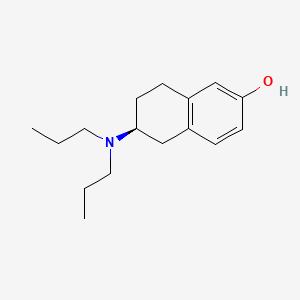
2-(Then-3-yl)thioacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Then-3-yl)thioacetamide is an organosulfur compound characterized by the presence of a thiophene ring attached to a thioacetamide group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Then-3-yl)thioacetamide typically involves the reaction of thiophene-3-carboxylic acid with thioacetamide under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus pentoxide to facilitate the formation of the thioacetamide linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where thiophene-3-carboxylic acid and thioacetamide are reacted in the presence of a catalyst. The use of polymer-supported catalysts, such as polymeric dimethylaminopyridine resins, has been shown to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Then-3-yl)thioacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(Then-3-yl)thioacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Then-3-yl)thioacetamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it has been shown to inhibit the activity of cysteine synthase A, an enzyme crucial for bacterial survival . This inhibition disrupts the biosynthesis of essential amino acids, leading to bacterial cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Thioacetamide: A simpler analog without the thiophene ring.
Thiophene-2-carboxamide: Similar structure but with the amide group directly attached to the thiophene ring.
2-(Thiophen-2-yl)thioacetamide: A positional isomer with the thioacetamide group attached at the 2-position of the thiophene ring.
Uniqueness: 2-(Then-3-yl)thioacetamide is unique due to the specific positioning of the thioacetamide group on the thiophene ring, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with biological targets and unique reactivity patterns in chemical synthesis.
Propriétés
Numéro CAS |
175203-99-3 |
|---|---|
Formule moléculaire |
C6H7NS2 |
Poids moléculaire |
157.3 g/mol |
Nom IUPAC |
2-thiophen-3-ylethanethioamide |
InChI |
InChI=1S/C6H7NS2/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) |
Clé InChI |
ZCJGVSABDFPROI-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1CCC(=S)N |
SMILES canonique |
C1=CSC=C1CC(=S)N |
Synonymes |
2-(Then-3-yl)thioacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


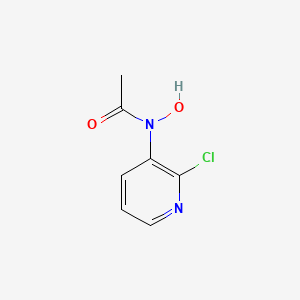
![4'H-Spiro[oxirane-2,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B575584.png)
